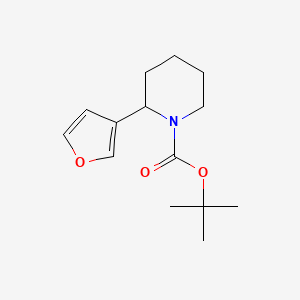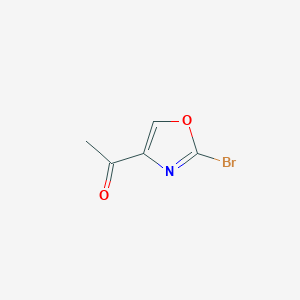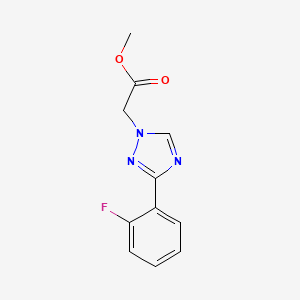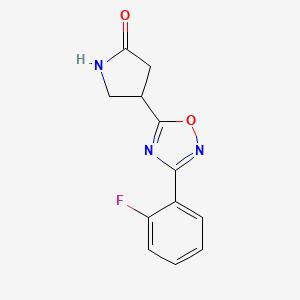
Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate is an organic compound that belongs to the class of piperidinecarboxylic acids. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms, and a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
The synthesis of Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate typically involves the reaction of piperidine derivatives with pyrimidine carboxylates. One common method involves the reaction of piperidine with ethyl 2,4-dichloropyrimidine-5-carboxylate in the presence of a base such as potassium carbonate in a solvent like chloroform at room temperature . The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of the pyrimidine ring, resulting in the formation of the desired product.
Chemical Reactions Analysis
Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Biological Research: The compound is used in molecular docking studies to understand its interaction with active residues of proteins such as ATF4 and NF-kB.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of the endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Comparison with Similar Compounds
Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Triazole-Pyrimidine Hybrids: These compounds also exhibit neuroprotective and anti-neuroinflammatory properties and are studied for their potential use in treating neurodegenerative diseases.
Pyrimidopyrimidines: These bicyclic compounds contain two fused pyrimidine rings and are explored for their biological significance and applications in medicinal chemistry.
Properties
CAS No. |
1447607-67-1 |
|---|---|
Molecular Formula |
C13H19N3O2 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H19N3O2/c1-3-18-13(17)11-8-14-12(15-9-11)10-4-6-16(2)7-5-10/h8-10H,3-7H2,1-2H3 |
InChI Key |
ZBMZQBTUILTVQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-Methoxyethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B11789660.png)

![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone](/img/structure/B11789683.png)
![2-(Difluoromethoxy)-4-methylbenzo[d]oxazole](/img/structure/B11789684.png)


![Methyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789692.png)





